molecular formula C8H8BrN3 B10908626 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine

3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine

カタログ番号: B10908626
分子量: 226.07 g/mol
InChIキー: AJQUAXNMGQRBKR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a high-value brominated heterocyclic compound that serves as a critical synthetic intermediate for the preparation of more complex pharmacologically active molecules . It belongs to the pyrazolo[1,5-a]pyrimidine class, a notable scaffold in medicinal chemistry known for its role as a purine analogue and its potent protein kinase inhibitor (PKI) activity . The bromine atom at the 3-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to introduce diverse substituents and explore structure-activity relationships (SAR) . Recent investigations highlight its unique reactivity, such as unexpected transformations in reactions with butyllithium (BunLi), which open new prospects for the functionalization of this heterocyclic series and the preparation of novel derivatives . The primary research applications for this compound and its derivatives are in targeted cancer therapy. The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore in inhibitors targeting crucial kinases such as CK2, EGFR, B-Raf, and MEK, which are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . Beyond oncology, this scaffold is also investigated for its potential as an antagonist for receptors like the CRF receptor . This product is intended for research and development purposes only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C8H8BrN3

分子量

226.07 g/mol

IUPAC名

3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H8BrN3/c1-5-3-4-12-8(10-5)7(9)6(2)11-12/h3-4H,1-2H3

InChIキー

AJQUAXNMGQRBKR-UHFFFAOYSA-N

正規SMILES

CC1=NC2=C(C(=NN2C=C1)C)Br

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3-amino-4-bromopyrazole with acetylacetone in acetic acid at room temperature. This reaction affords the desired compound in quantitative yield . Another method involves the reaction of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine with n-butyllithium followed by electrophilic addition .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Suzuki–Miyaura Coupling

The bromine atom at position 3 enables palladium-catalyzed cross-coupling reactions. A study demonstrated the synthesis of 3-aryl derivatives via Suzuki–Miyaura coupling with aryl boronic acids under mild conditions (70–95% yields) . Key examples include:

Product StructureReaction ConditionsYield (%)
3-Phenyl-2,5-dimethylpyrazolo[1,5-a]pyrimidinePd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h95
3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidinePd(OAc)₂, SPhos, K₃PO₄, dioxane, 100°C85

This methodology facilitates rapid diversification of the pyrazolo-pyrimidine scaffold for drug discovery .

Nucleophilic Substitution

Reactions with strong nucleophiles like n-butyllithium (BunLi) reveal multiple reactive centers. A 2024 study observed:

  • Deprotonation at the C7 methyl group under −78°C conditions, forming a carbanion intermediate.

  • Unpredictable alkylation pathways due to competing attack at C3 (Br substitution) and C7 (methyl group activation) .

  • Formation of dimeric products and rearranged structures when quenching with electrophiles like CO₂ or DMF .

Electrophilic Substitution

Despite electron-deficient aromatic systems, regioselective substitutions occur under controlled conditions:

Bromination

  • Excess bromine yields 3,6-dibromo derivatives via radical mechanisms .

  • Kinetic control favors initial bromination at C3 (σ-complex stabilization) .

Nitration

  • HNO₃/H₂SO₄: 3-Nitro products dominate (85% yield) .

  • HNO₃/Ac₂O: 6-Nitro isomers form via nitronium acetate adducts (72% yield) .

Unexpected Transformations

A 2024 investigation with BunLi revealed three competing pathways:

  • Bromine displacement at C3 (minor pathway, <20%).

  • Ring-opening reactions via C5–N bond cleavage under elevated temperatures.

  • Dimerization through C7–C7′ coupling (confirmed by X-ray crystallography) .

These findings highlight the compound’s complex reactivity profile, necessitating careful optimization for synthetic applications .

Functionalization via Halogen Exchange

A one-pot protocol using NaI/K₂S₂O₈ converts the bromine to iodide (90% yield), enabling subsequent Sonogashira couplings :

Example:
3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine → 3-(Phenylethynyl) derivative (CuI, PdCl₂, 82% yield) .

科学的研究の応用

Medicinal Chemistry

Therapeutic Agents Development
3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine is primarily utilized as a building block in the synthesis of potential therapeutic agents. Its derivatives have been explored for their efficacy as kinase inhibitors and anticancer compounds. The compound's ability to inhibit specific kinases involved in cancer cell signaling pathways has been a focal point of research. For instance, studies have demonstrated its effectiveness in reducing tumor growth in preclinical models by interfering with kinase signaling pathways .

Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. In vitro studies have shown that this compound exhibits significant antibacterial effects against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further exploration in antibiotic development .

Biological Studies

Interaction with Biological Targets
The compound is studied for its interactions with various biological targets, including enzymes and receptors. Its bromine atom enhances binding affinity, leading to modulation of cellular processes such as proliferation and apoptosis. This interaction can disrupt cellular signaling pathways, which is crucial for understanding disease mechanisms and developing targeted therapies.

Case Studies

  • Case Study 1 : A study indicated that this compound inhibited the growth of several cancer cell lines by interfering with kinase signaling pathways.
  • Case Study 2 : Research demonstrated significant antibacterial activity against multiple bacterial strains, suggesting potential applications in treating infections .

Chemical Biology

Probing Biological Pathways
In chemical biology, this compound serves as a probe for investigating biological pathways and mechanisms. Its derivatives are employed to study the effects of kinase inhibition on various cellular processes, contributing to the understanding of cancer biology and infectious diseases.

Industrial Applications

Specialty Chemicals Development
Beyond its pharmaceutical applications, this compound is also utilized in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications, including the production of dyes and pigments.

Research Findings and Insights

Recent studies have underscored the potential applications of this compound in drug development:

  • Medicinal Chemistry : As a building block for synthesizing novel kinase inhibitors.
  • Chemical Biology : As a probe for investigating biological pathways related to cancer and infectious diseases.

The ongoing research into this compound highlights its significance in advancing therapeutic strategies against cancer and infectious diseases while also exploring its industrial applications.

作用機序

6. 類似化合物の比較

独自性

3-ブロモ-2,5-ジメチルピラゾロ[1,5-a]ピリミジンは、その特定の置換パターンと、ピラゾール環とピリミジン環の両方の存在によってユニークです。 このユニークな構造により、さまざまな化学反応に関与することができ、新しい薬理活性化合物の開発のための貴重な足場となります。

類似化合物との比較

Comparison with Structural Analogs

Key Structural Features
  • 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine :
    • Substituents: Bromine (C3), methyl (C2, C5).
    • Reactivity: The bromine atom facilitates Pd-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups .
    • Applications: Used as a precursor for kinase inhibitor synthesis (e.g., PI3Kδ and Pim-1 inhibitors) .
Comparison with Halogenated Derivatives

3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS 114040-06-1): Substituents: Bromine (C3), chlorine (C5, C7). Properties: Increased electrophilicity due to electron-withdrawing chlorine atoms, enhancing reactivity in nucleophilic aromatic substitution (SNAr) reactions. Applications: Potential intermediate for multihalogenated analogs with tailored solubility and target binding .

3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one :

  • Substituents: Bromine (C3), trifluoromethyl (C7).
  • Properties: The CF3 group improves solubility and metabolic stability. The lactam function at C5 allows SNAr reactions with amines or thiols .
  • Applications: Library synthesis for kinase inhibitors and antiviral agents .
Comparison with Non-Bromo Analogs
  • 5-Amino-3-arylpyrazolo[1,5-a]pyrimidines: Substituents: Aryl (C3), amino (C5). Properties: Aryl groups enhance π-π stacking with kinase active sites, leading to nanomolar inhibitory activity (e.g., Pim-1 kinase) . Contrast: The bromine in this compound offers a synthetic handle absent in non-halogenated analogs.

Isomer-Specific Variations

Pyrazolo[1,5-a]pyrimidine isomers differ in nitrogen atom positioning, impacting reactivity and biological interactions:

  • Pyrazolo[1,5-c]pyrimidine (e.g., 3-bromo-2,5-dimethylpyrazolo[1,5-c]pyrimidine, CAS 35833-97-7):
    • Structural Difference: Nitrogen atoms at positions 1 and 3 (vs. 1 and 5 in [1,5-a]).
    • Impact: Altered hydrogen-bonding capacity and reduced kinase inhibition potency compared to [1,5-a] isomers .

生物活性

3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo-pyrimidine family. This compound has garnered attention for its diverse biological activities, including antitumor, anticholinesterase, and antibacterial properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈BrN₃. The structure features a pyrazole ring fused with a pyrimidine core and incorporates a bromine atom and two methyl groups at specific positions. These structural characteristics contribute significantly to its chemical reactivity and biological activity.

Biological Activities

Research has demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant biological activities:

  • Anticancer Activity : Various studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Enzymatic Inhibition : This compound has been investigated for its ability to inhibit specific enzymes, including those involved in cancer metabolism and inflammation. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes and phosphodiesterases.
  • Anticholinesterase Activity : The compound exhibits anticholinesterase properties, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease by increasing acetylcholine levels in the brain.

Synthesis Methods

Several synthesis pathways have been developed for this compound:

  • Cyclocondensation Reactions : The primary method involves the cyclocondensation of 3-amino-5-methyl-1H-pyrazole with various biselectrophilic compounds.
  • Bromination : Bromination reactions are commonly used to introduce the bromine substituent at the desired position on the pyrazolo-pyrimidine scaffold.

Anticancer Studies

In a study by Rahmouni et al. (2016), this compound was synthesized and evaluated for its anticancer properties against various cancer cell lines. The results indicated that this compound significantly inhibited cell growth in a dose-dependent manner.

Enzymatic Inhibition

A recent investigation focused on the enzymatic inhibitory activity of this compound revealed that it effectively inhibited COX enzymes, which are critical in inflammatory processes. This suggests its potential use in developing anti-inflammatory drugs.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other pyrazolo-pyrimidines:

Compound NameStructural FeaturesBiological Activity
3-Bromo-7-methylpyrazolo[1,5-a]pyrimidineDifferent methyl substitution patternEnhanced anticancer activity
4-Methyl-2,6-diphenylpyrazolo[1,5-a]pyrimidineAdditional phenyl groupsIncreased enzyme inhibition
3-Iodo-2-methylpyrazolo[1,5-a]pyrimidineIodine substitutionAltered binding affinity

These comparisons illustrate how variations in substituents can lead to differences in biological activity and chemical reactivity.

Q & A

Q. What are the common synthetic strategies for preparing 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine?

The synthesis typically involves cyclocondensation reactions between 3-aminopyrazole derivatives and β-dicarbonyl equivalents. For example, regioselective methods using catalysts like hypervalent iodine facilitate halogenation at specific positions (e.g., C3 bromination) . Multi-step protocols, such as one-pot syntheses, optimize yields and purity . Key intermediates like 1H-pyrazole-5-amine are critical for scaffold assembly .

Q. How is regioselectivity achieved in the synthesis of substituted pyrazolo[1,5-a]pyrimidines?

Regioselectivity is controlled by reaction conditions and catalysts. For instance, hypervalent iodine reagents enable C3 halogenation with >80% yields, even in the presence of electron-withdrawing or donating groups on the phenyl ring . Substituent effects on the pyrazole ring (e.g., methyl groups) also direct reactivity during cyclocondensation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and substituent positions. High-resolution mass spectrometry (HRMS) and X-ray crystallography validate molecular weight and planar structure . IR spectroscopy identifies functional groups like carbonyls or amines in intermediates .

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?

Cervical cancer cell lines (HeLa, SiHa) are used to assess p53 activation and apoptosis via mitochondrial pathways . Liver carcinoma (HEPG2) and leukemia (Flt-3-dependent) models evaluate kinase inhibition and antiproliferative effects . Dose-response curves (IC50) and colony formation assays quantify efficacy .

Advanced Research Questions

Q. What methodologies are used to introduce halogen atoms at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold?

Hypervalent iodine-mediated halogenation allows regioselective bromination at C3 under mild conditions. This method tolerates diverse substituents (e.g., –Cl, –Br, –OMe) and achieves yields >80% . Alternative approaches include palladium-catalyzed cross-coupling for late-stage functionalization .

Q. How can the bromo substituent at the 3-position influence the compound’s reactivity in cross-coupling reactions?

The C3-bromo group serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl/heteroaryl introductions. Steric and electronic effects of adjacent methyl groups (C2, C5) modulate reaction rates and selectivity . Computational studies (DFT) predict activation barriers for optimized conditions .

Q. How do researchers analyze the role of 3-bromo and methyl substituents in modulating biological activity?

Comparative SAR studies with non-brominated analogs reveal the bromine’s impact on target binding (e.g., kinase active sites) . Methyl groups at C2/C5 enhance lipophilicity, improving membrane permeability in cellular assays . Isothermal titration calorimetry (ITC) quantifies binding affinity changes .

Q. What strategies resolve contradictions in biological data across different cell lines?

Discrepancies in cell cycle arrest (e.g., G2/M in HeLa vs. G1 in SiHa) are analyzed via p53 phosphorylation status and E6 oncoprotein expression . Transcriptomic profiling (RNA-seq) identifies cell-specific signaling pathways, while CRISPR knockouts validate target dependencies .

Q. How to design experiments to assess the compound’s mechanism of action involving p53 activation?

Use p53-null cells as negative controls. Immunoblotting detects p53 stabilization, nuclear translocation (via immunofluorescence), and downstream targets (BAX, p21) . Co-treatment with p53 inhibitors (e.g., PFT-α) confirms pathway specificity. RNAi knockdowns distinguish direct vs. indirect effects .

Q. What are the challenges in achieving selective kinase inhibition with pyrazolo[1,5-a]pyrimidine derivatives?

Off-target effects are minimized by optimizing substituent bulk and polarity. For example, 3-aryl groups reduce hERG channel binding (>30 μM IC50), while 5-aminoethyl chains enhance Pim-1 selectivity over Flt-3 . Kinome-wide profiling (e.g., KINOMEscan) identifies selectivity cliffs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。